molecular formula C15H12N2S B1466857 2-(5-Phenylthiazol-2-yl)aniline CAS No. 96303-85-4

2-(5-Phenylthiazol-2-yl)aniline

Cat. No. B1466857
CAS RN: 96303-85-4
M. Wt: 252.3 g/mol
InChI Key: AXQBGEONWKVZOS-UHFFFAOYSA-N
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Description

2-(5-Phenylthiazol-2-yl)aniline is a heterocyclic organic compound . It is also known as PTZ or phenothiazine. The thiazole ring, which is a part of this compound, is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of 2-(5-Phenylthiazol-2-yl)aniline and its derivatives is a topic of ongoing research. The structure of a similar compound was confirmed by HRMS, showing m/z = 432.0738 (M + H) + and 434.0724 (M + 2 + H) + .


Molecular Structure Analysis

The molecular formula of 2-(5-Phenylthiazol-2-yl)aniline is C15H12N2S . The thiazole ring in the compound consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, giving it aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in 2-(5-Phenylthiazol-2-yl)aniline has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Dearomatization reactions of phenols provide an efficient way to construct highly functionalized cyclohexadienones .


Physical And Chemical Properties Analysis

The molecular weight of 2-(5-Phenylthiazol-2-yl)aniline is 252.3 g/mol . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

properties

IUPAC Name

2-(5-phenyl-1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQBGEONWKVZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Phenylthiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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